molecular formula C4H5ClF3NO B592725 N-methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride CAS No. 1505056-54-1

N-methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride

Cat. No.: B592725
CAS No.: 1505056-54-1
M. Wt: 175.535
InChI Key: QOKZVYAZXUDYIX-UHFFFAOYSA-N
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Description

N-methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride is a chemical compound with the molecular formula C4H6ClF3NO. It is known for its unique properties due to the presence of trifluoromethyl groups, which impart high electronegativity and stability. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride can be synthesized through several methods. One common method involves the reaction of N-methyl-N-(2,2,2-trifluoroethyl)amine with phosgene (COCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors with precise temperature and pressure controls. The use of automated systems ensures consistent quality and yield. Safety measures are crucial due to the toxic nature of phosgene .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Carbamates: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Carbamic Acid: Formed by hydrolysis.

Scientific Research Applications

N-methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential in drug development due to its ability to modify pharmacokinetic properties of compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride involves the formation of a reactive intermediate that can interact with nucleophiles. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to achieve selective modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride is unique due to its combination of the trifluoromethyl group and the carbamoyl chloride functionality. This combination imparts high reactivity and stability, making it a valuable reagent in synthetic chemistry .

Properties

IUPAC Name

N-methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClF3NO/c1-9(3(5)10)2-4(6,7)8/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKZVYAZXUDYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1505056-54-1
Record name N-methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride
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